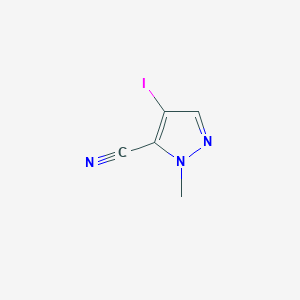

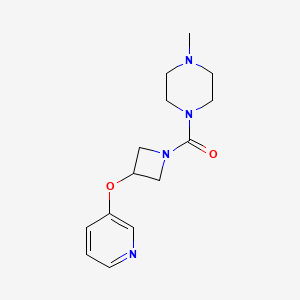

![molecular formula C18H18N2O5 B2992233 methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate CAS No. 341966-15-2](/img/structure/B2992233.png)

methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate, also known as “M5B”, is an organic compound with potential applications in scientific research. It is a colorless solid that has been studied for its potential to be used in a range of laboratory experiments. This compound is of interest due to its unique properties and its ability to be used in a variety of experiments.

Applications De Recherche Scientifique

Supramolecular Aggregation and Crystal Structures

Research on compounds closely related to methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, has provided significant insights into their supramolecular aggregation behavior. These compounds exhibit centrosymmetric hydrogen-bonded dimer formation facilitated by N–H···O interactions between the amide and carbonyl moiety of the lactone group. Such interactions are crucial for understanding the crystalline structures and potential applications in material science and drug design due to their ability to form stable supramolecular assemblies. The aggregation in these structures is further controlled by π–π interactions and weak C–H···O hydrogen bonding, which could influence their solubility and interaction with biological molecules (Kranjc et al., 2012).

Cytotoxic Activities

Another area of application is in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which, upon reaction with primary amines, yield compounds tested for cytotoxic activities. These compounds have demonstrated significant growth inhibitory properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. The potent cytotoxicity of these derivatives, with some showing IC(50) values less than 10 nM, highlights their potential as lead compounds in anticancer drug development. The ability to curatively treat colon tumors in mice with a single dose further emphasizes the therapeutic potential of these compounds (Deady et al., 2003).

Local Anesthetic and Platelet Antiaggregating Activities

Furthermore, derivatives such as ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have shown a wide range of biological activities. Some of these compounds exhibit strong local anesthetic activity in mice and platelet antiaggregating activity in vitro, comparable to that of acetylsalicylic acid. They also possess moderate analgesic, anti-inflammatory, and antiarrhythmic activities in rats and mice, suggesting their potential application in developing new therapeutic agents for pain management and cardiovascular diseases (Mosti et al., 1994).

Antioxidant Activities

Cyanoacetamide derivatives synthesized from cyanoacylation reactions have been explored for their antitumor and antioxidant activities. Some of these synthesized compounds exhibit promising antioxidant activities, which could be beneficial in preventing or treating oxidative stress-related diseases. The potential of these compounds in medicinal chemistry and their role in developing new antioxidant agents highlight the broad applicability of methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate and its derivatives in health science (Bialy & Gouda, 2011).

Propriétés

IUPAC Name |

methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-20(2)10-9-15-13(17(22)24-3)11-14(18(23)25-15)19-16(21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,19,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFCYDPSGRWBMI-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

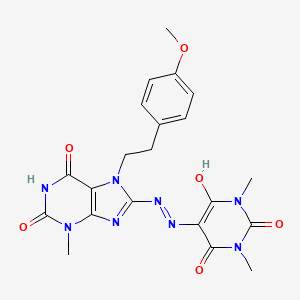

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2992159.png)

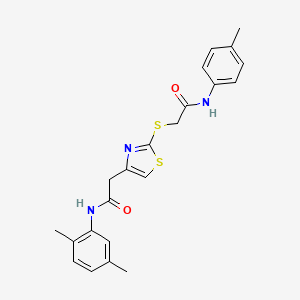

![5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992161.png)

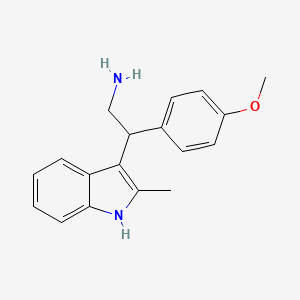

![1-(Sec-butyl)-3-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2992162.png)

![4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2992164.png)

![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992172.png)